Aminophenazone ascorbate
CAS No.: 23635-43-0
Cat. No.: VC0518614
Molecular Formula: C19H25N3O7
Molecular Weight: 407.42
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23635-43-0 |
|---|---|
| Molecular Formula | C19H25N3O7 |
| Molecular Weight | 407.42 |
| IUPAC Name | 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-, compd. with L-ascorbic acid |
| Standard InChI | 1S/C13H17N3O.C6H8O6/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-9H,1-4H3;2,5,7-10H,1H2/t;2-,5+/m.0/s1 |
| Standard InChI Key | ZPBURGJOLTWBJU-MGMRMFRLSA-N |
| SMILES | Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Aminophenazone ascorbate represents a molecular complex of aminophenazone (also known as 4-aminoantipyrine) and ascorbic acid. The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C19H25N3O7 |
| Alternative Formula | C13H17N3O·C6H8O6 |
| CAS Registry Number | 23635-43-0 |
| Molecular Weight | 407.420 g/mol |
| Exact Mass | 407.17 |
| Elemental Analysis | C, 56.01%; H, 6.19%; N, 10.31%; O, 27.49% |
| Physical State | Solid |
| SMILES Notation | C1(=C(C@([H])OC1=O)O)O.c1ccc(cc1)-n2c(=O)c(N(C)C)c(n2C)C |
The molecular structure consists of aminophenazone, which contains a pyrazolone ring with dimethylamino and phenyl substituents, complexed with ascorbic acid, a cyclical lactone with enediol groups .
Pharmacological Activities
Mechanism of Action
Aminophenazone exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. This mechanism is responsible for the compound's analgesic, anti-inflammatory, and antipyretic effects. The ascorbate component contributes antioxidant properties, potentially enhancing the therapeutic profile by reducing oxidative stress during inflammation.
Metabolic Considerations
Aminophenazone undergoes metabolism in the liver. Research indicates that the compound's metabolism varies significantly with age; it is metabolized very slowly by newborn infants, with the rate increasing in older infants, as evidenced by higher amounts of exhaled 13-CO2 in breath tests . This metabolic pattern is important for dosage considerations in different age groups.
Pharmaceutical Applications
Aminophenazone ascorbate has been utilized in various pharmaceutical formulations aimed at providing pain relief and reducing inflammation. Its primary therapeutic applications include:
Pain Management
Aminophenazone has been used to treat acute migraine attacks, often in combination with ergotamine and caffeine . The addition of ascorbate may provide additional benefits through its antioxidant properties.
Anti-inflammatory Applications
The compound's anti-inflammatory properties make it potentially useful in conditions characterized by inflammation. The ascorbate component may enhance these effects by providing antioxidant protection against oxidative stress-related damage.
Antipyretic Uses
Like other pyrazolone derivatives, aminophenazone ascorbate exhibits fever-reducing properties, making it potentially useful in managing febrile conditions .
Analytical Applications
Biochemical Assays
One significant interaction involving aminophenazone and ascorbic acid occurs in biochemical assays. Ascorbic acid has been shown to interfere with peroxidase-based tests that utilize aminophenazone by depleting peroxide levels, which are essential for chromophore formation in these assays.
Glucose Measurement
Aminophenazone is used in the glucose oxidase/peroxidase-4-aminophenazone-phenol method for glucose quantification, although the presence of ascorbic acid can interfere with this analytical procedure . This interference must be considered when analyzing samples that may contain ascorbic acid.
Research Considerations
Interaction with Amyloid Proteins
Recent investigations into ascorbic acid have demonstrated that it is associated with amyloid-related diseases and can inhibit amyloid aggregation of polypeptides . While this research specifically focused on ascorbic acid rather than aminophenazone ascorbate, it suggests a potential area for future investigation regarding the compound's possible effects on protein aggregation disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume